molecular formula C27H20N6NaO7 B1329484 Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt CAS No. 2829-42-7

Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt

Cat. No.: B1329484
CAS No.: 2829-42-7
M. Wt: 563.5 g/mol
InChI Key: FOOLSOAZDIFDRC-UHFFFAOYSA-N
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Description

Benzoic acid, 3,3'-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt is a useful research compound. Its molecular formula is C27H20N6NaO7 and its molecular weight is 563.5 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Direct Yellow 26, also known as DIRECT FAST LIGHT YELLOW 2G, Direct Fast Yellow 5GL, or Benzoic acid, 3,3’-[carbonylbis(imino-4,1-phenyleneazo)]bis[6-hydroxy-, disodium salt, is primarily used as a dyeing agent . Its primary target is cotton fabrics , where it binds to the fibers and imparts a yellow color.

Mode of Action

The mode of action of Direct Yellow 26 involves adsorption onto cotton fibers . The dye molecules interact with the cotton fibers, binding to them and imparting their color. This process is facilitated by the chemical structure of the dye, which allows it to form strong bonds with the cotton fibers.

Pharmacokinetics

The dye’s solubility and stability are important factors that influence its effectiveness as a dyeing agent .

Result of Action

The result of Direct Yellow 26’s action is the imparting of a yellow color to cotton fabrics . The dye binds to the fibers of the fabric, resulting in a change in color. The intensity of the color can be controlled by adjusting the concentration of the dye.

Properties

CAS No.

2829-42-7

Molecular Formula

C27H20N6NaO7

Molecular Weight

563.5 g/mol

IUPAC Name

disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate

InChI

InChI=1S/C27H20N6O7.Na/c34-23-11-9-19(13-21(23)25(36)37)32-30-17-5-1-15(2-6-17)28-27(40)29-16-3-7-18(8-4-16)31-33-20-10-12-24(35)22(14-20)26(38)39;/h1-14,34-35H,(H,36,37)(H,38,39)(H2,28,29,40);

InChI Key

FOOLSOAZDIFDRC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+]

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)O)N=NC4=CC(=C(C=C4)O)C(=O)O.[Na]

Key on ui other cas no.

2829-42-7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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